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The development of small molecules to modulate the splicing of the survival motor neuron 2

(SMN2) gene represents a landmark achievement in the treatment of Spinal Muscular Atrophy

(SMA). RG7800 was a pioneering oral SMN2 splicing modifier that showed significant promise

in preclinical studies. However, its development was halted due to safety concerns, paving the

way for the development of Risdiplam (RG7916), a structurally related compound with an

improved safety profile that is now an approved therapy for SMA. This guide provides a

comparative overview of the key preclinical findings for RG7800 and Risdiplam, offering

insights into the evolution of this important class of therapeutics.

Mechanism of Action: Correcting the SMN2 Splice
Defect
Spinal Muscular Atrophy is caused by insufficient levels of the Survival Motor Neuron (SMN)

protein due to mutations or deletion of the SMN1 gene. The nearly identical SMN2 gene can

produce functional SMN protein, but a single nucleotide difference leads to the exclusion of

exon 7 in the majority of SMN2 transcripts. This results in a truncated, unstable, and non-

functional SMN protein.

Both RG7800 and Risdiplam are designed to correct this splicing defect. They are small

molecules that bind to the SMN2 pre-mRNA and stabilize the interaction between the U1 small

nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7. This promotes the inclusion
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of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN

protein.[1]
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Caption: Mechanism of action of SMN2 splicing modifiers.

Comparative Preclinical Efficacy
Both RG7800 and its successor, Risdiplam, demonstrated significant efficacy in preclinical

models of SMA. The key objective of these studies was to show an increase in full-length SMN

protein and a consequent improvement in the disease phenotype.

In Vitro Potency
The potency of these compounds in promoting SMN2 exon 7 inclusion was assessed in

various cell-based assays.
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Compound Assay Potency (EC50) Reference

RG7800
SMN2 Splicing

(HEK293H cells)
23 nM [2]

FOXM1a Splicing

(SMA patient

fibroblasts)

247 nM (±60 nM) [2]

Risdiplam SMN2 Gene Splicing 4 nM (EC1.5x) [3]

EC50: Half-maximal effective concentration. A lower value indicates higher potency.

In Vivo Efficacy in SMA Mouse Models
The efficacy of RG7800 and Risdiplam was evaluated in transgenic mouse models of SMA,

most notably the SMNΔ7 mouse model, which represents a severe form of the disease.
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Compound Animal Model Dosing Key Findings Reference

RG7800 SMNΔ7 Mice
Daily oral

administration

Dose-dependent

increase in SMN

protein levels.

Increased

survival beyond

65 days.

[4][5]

Risdiplam SMNΔ7 Mice 0.1 mg/kg/day

28% increase in

SMN protein in

the brain and

32% in muscle.

[6]

1 mg/kg/day

206% increase in

SMN protein in

the brain and

210% in muscle.

[6]

Dose-dependent

improvement in

motor function,

body weight, and

survival.

[6]

While direct comparative survival studies at equivalent doses are not readily available in

published literature, the data indicates that both compounds were effective in increasing SMN

protein levels and extending the lifespan of SMA mice. Risdiplam was further optimized for

higher in vivo efficacy and a better safety profile.[7]

Preclinical Safety and the Discontinuation of
RG7800
A critical aspect of preclinical drug development is the assessment of safety and tolerability.

While RG7800 showed promising efficacy, its clinical development was halted due to off-target

toxicity observed in a long-term preclinical study.
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Compound Animal Model Study Duration
Key Safety
Findings

Reference

RG7800
Cynomolgus

Monkey
39 weeks

Non-reversible

histological

findings in the

retina.

[2]

Risdiplam
Cynomolgus

Monkey
39 weeks

Retinal toxicity

(photoreceptor

degeneration

and microcystoid

macular

degeneration)

was observed,

but only at

exposures

greater than

twice the

therapeutic dose

in humans.

These effects

were found to be

reversible.

[8]

The retinal toxicity observed with RG7800 in cynomolgus monkeys was a significant safety

concern that led to the discontinuation of its clinical development.[7] In contrast, while

Risdiplam also showed retinal findings in monkeys, these occurred at higher exposures and

were reversible, indicating a wider safety margin.[8] This improved safety profile was a key

factor in the successful clinical development and eventual approval of Risdiplam.

Experimental Protocols
Replicating the key findings from the original preclinical studies requires detailed experimental

protocols. Below are generalized methodologies for the key experiments cited.

In Vitro SMN2 Splicing Assay (Minigene Reporter Assay)
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This assay is used to quantify the ability of a compound to promote the inclusion of exon 7 in

the SMN2 transcript.

Minigene Construct: A minigene plasmid is constructed containing SMN2 exon 7 and its

flanking intronic sequences. This construct is placed under the control of a constitutive

promoter. The plasmid also contains vector-specific exons to facilitate the analysis of splicing

products.

Cell Culture and Transfection: A suitable human cell line (e.g., HEK293) is cultured under

standard conditions. The cells are then transfected with the SMN2 minigene plasmid.

Compound Treatment: Following transfection, the cells are treated with various

concentrations of the test compound (e.g., RG7800 or Risdiplam) or a vehicle control (e.g.,

DMSO).

RNA Isolation and RT-PCR: After a defined incubation period (e.g., 24-48 hours), total RNA

is isolated from the cells. The RNA is then reverse-transcribed to cDNA. The region of the

transcript containing exon 7 is amplified using PCR with primers specific to the vector's

exons.

Analysis of Splicing Products: The PCR products, representing transcripts with and without

exon 7, are separated and quantified using methods such as agarose gel electrophoresis,

capillary electrophoresis, or quantitative real-time PCR.

Data Analysis: The ratio of the transcript including exon 7 to the transcript excluding exon 7

is calculated for each compound concentration. These data are used to generate a dose-

response curve and determine the EC50 value.
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Caption: Workflow for an in vitro minigene splicing assay.
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In Vivo Efficacy Study in an SMA Mouse Model
These studies assess the ability of a compound to increase SMN protein levels and improve

the disease phenotype in a living organism.

Animal Model: A well-characterized mouse model of SMA, such as the SMNΔ7 mouse, is

used. These mice have a severe SMA phenotype and a significantly reduced lifespan.

Dosing: The test compound is administered to the mice, typically via oral gavage, on a daily

basis starting at an early postnatal day. Different dose groups are included, along with a

vehicle-treated control group.

Monitoring: The mice are monitored daily for body weight, survival, and motor function using

standardized tests (e.g., righting reflex, grip strength).

Tissue Collection and Analysis: At the end of the study or at specific time points, tissues such

as the brain, spinal cord, and muscle are collected. SMN protein levels in these tissues are

quantified using methods like Western blotting or ELISA.

Data Analysis: Survival curves are generated and statistically analyzed (e.g., using Kaplan-

Meier analysis). Changes in body weight, motor function scores, and SMN protein levels are

compared between the different dose groups and the control group.

Preclinical Toxicology Study in Non-Human Primates
These long-term studies are essential for identifying potential safety issues before a drug is

administered to humans.

Animal Model: A non-human primate species, such as the cynomolgus monkey, is chosen as

they often have a toxicological profile more predictive of humans than rodents.

Dosing: The test compound is administered daily, typically via oral gavage, for an extended

period (e.g., 39 weeks). Multiple dose groups, including a high-dose group that is expected

to produce some toxicity, and a control group are included.

In-life Monitoring: The animals undergo regular clinical observations, body weight

measurements, and food consumption monitoring. Specialized examinations, such as
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ophthalmological exams, are conducted at baseline and at regular intervals throughout the

study.

Clinical Pathology: Blood and urine samples are collected periodically for hematology, clinical

chemistry, and urinalysis.

Histopathology: At the end of the study, a full necropsy is performed, and a comprehensive

set of tissues, with a particular focus on potential target organs identified in shorter-term

studies, are collected, processed, and examined microscopically by a veterinary pathologist.

Data Analysis: All data are analyzed to identify any dose-related adverse effects and to

determine a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion
The preclinical studies of RG7800 were instrumental in validating the therapeutic potential of

small molecule SMN2 splicing modifiers for SMA. While its development was ultimately halted

due to retinal toxicity, the knowledge gained from the RG7800 program directly led to the

development of Risdiplam, a compound with a superior safety profile and enhanced efficacy.

This comparative analysis highlights the iterative nature of drug development and the

importance of thorough preclinical evaluation in bringing safe and effective therapies to

patients. The successful replication of these key findings by independent researchers is crucial

for advancing the field of RNA-targeting therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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